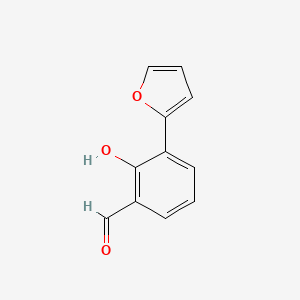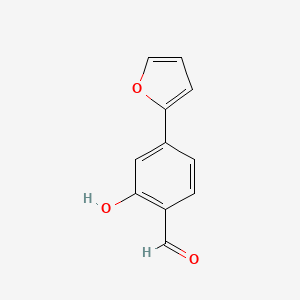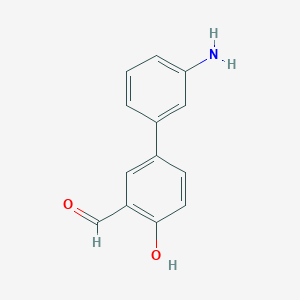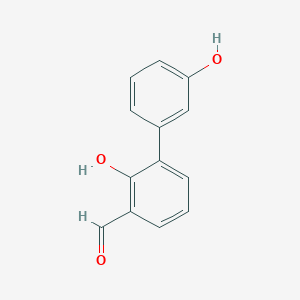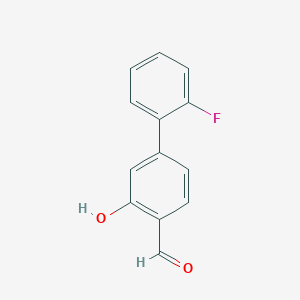
5-(2-Fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-2-formylphenol (95%) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in alcohols and ethers. The compound has a melting point of 120-122°C and a boiling point of 250-252°C. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-2-formylphenol (95%) has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of organic compounds, such as polymers, dyes, and resins. Additionally, it is used as a catalyst in the synthesis of various organic compounds and as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of various drugs and other compounds. Additionally, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of fatty acids and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have an effect on the activity of certain enzymes involved in the metabolism of various drugs and other compounds. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Fluorophenyl)-2-formylphenol (95%) in laboratory experiments include its low cost and ease of synthesis. Additionally, it is non-toxic and does not have any known side effects. However, it is important to note that the compound is volatile and must be handled with care. Furthermore, it is not suitable for use in clinical studies due to its lack of long-term safety data.
Zukünftige Richtungen
Future research on 5-(2-Fluorophenyl)-2-formylphenol (95%) could focus on further exploring its mechanism of action and biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could explore the potential of the compound as an inhibitor of certain enzymes involved in the metabolism of various drugs and other compounds. Finally, further research could explore the potential of the compound as an inhibitor of certain enzymes involved in the synthesis of fatty acids and other compounds.
Synthesemethoden
The synthesis of 5-(2-Fluorophenyl)-2-formylphenol (95%) can be achieved through a two-step process. The first step involves the reaction of 2-fluorophenol with formic acid in the presence of a base such as sodium hydroxide. The second step involves the removal of the formic acid by-product through distillation. The final product is a colorless solid with a melting point of 120-122°C and a boiling point of 250-252°C.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXZHNQPKLQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685035 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-2-formylphenol | |
CAS RN |
1261898-09-2 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

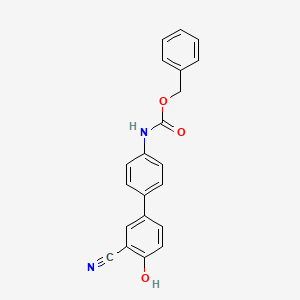
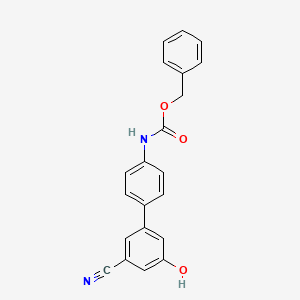
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)


